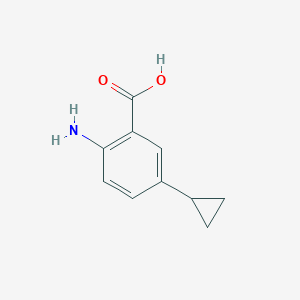

2-Amino-5-cyclopropylbenzoic acid

Overview

Description

2-Amino-5-cyclopropylbenzoic acid is a derivative of aminobenzoic acid, which is an aromatic homologue of β-amino acids. Aminobenzoic acids have distinct chemical properties due to the poor nucleophilicity of the amino group when conjugated with the aromatic ring .

Synthesis Analysis

The synthesis of aminobenzoic acid derivatives can be complex due to their poor nucleophilicity. However, a reconstituted translation system using a designer tRNA capable of recruiting elongation factors has been reported to successfully incorporate these derivatives into nascent peptide chains . Additionally, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles have been shown to produce new classes of unnatural amino acids and facilitate unusual esterification and acetylene hydration reactions .

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives can be determined using X-ray diffraction methods. For example, 5-amino-2-nitrobenzoic acid crystallizes in the monoclinic P21/c space group, and its structure features intermolecular hydrogen bonds forming cyclic dimers and a three-center hydrogen bond involving the NH2 group and oxygen atoms of the NO2 group . Similarly, the crystal structure of 2-amino-4-nitrobenzoic acid and its cocrystals with other compounds have been studied to understand the nature of hydrogen bonding and the three-dimensional architecture of these molecules .

Chemical Reactions Analysis

Aminobenzoic acids can undergo various chemical reactions, including multicomponent reactions, which are important for the synthesis of biologically active molecules. For instance, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves a one-pot interaction of different reagents, demonstrating the versatility of aminobenzoic acids in chemical synthesis . Hydrolysis reactions of aminodibenzo[a,d]cycloheptanes have also been studied, showing the cleavage of carbon-nitrogen bonds under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives can be characterized using various spectroscopic methods. For example, the IR spectrum and thermal properties of 5-amino-2-nitrobenzoic acid have been discussed in the literature . The presence of prototropic amino/imino tautomerism in synthesized compounds can be observed based on spectral analysis data . Additionally, the crystal structures of these compounds provide insights into their robust hydrogen bonding interactions and potential for forming supramolecular structures .

Scientific Research Applications

Antitumor Properties

2-Amino-5-cyclopropylbenzoic acid and its derivatives show promising applications in cancer research. For instance, certain 2-(4-aminophenyl)benzothiazoles, structurally related to 2-amino-5-cyclopropylbenzoic acid, possess selective antitumor properties. These compounds are biotransformed by cytochrome P450 1A1, leading to active metabolites effective against cancer cells. Their antitumor efficacy has been demonstrated in breast and ovarian xenograft tumors, suggesting potential clinical applications in cancer treatment (Bradshaw et al., 2002).

Enzyme Inhibition

Research has explored the use of aminobenzoic acid derivatives, closely related to 2-amino-5-cyclopropylbenzoic acid, as enzyme inhibitors. These compounds have been involved in the synthesis of B group vitamins and shown bacterial growth factor properties. Their ability to inhibit specific enzymes has implications for both pharmaceutical and biochemical applications (Mitrasov et al., 2015).

Synthesis of Novel Compounds

The synthesis of new chemical compounds using derivatives of 2-amino-5-cyclopropylbenzoic acid has been a significant area of research. Novel synthetic methods have been developed for creating heterocyclic compounds with potential biological activities, leveraging the unique properties of these aminobenzoic acid derivatives. This research opens avenues for the development of new drugs and chemical agents (Sydorenko et al., 2022).

Pharmaceutical Research

2-Amino-5-cyclopropylbenzoic acid derivatives have been studied for their potential in pharmaceutical applications. Their ability to form stable structures and act as precursors for more complex compounds makes them valuable in drug synthesis and development. These derivatives are often used as intermediates in the synthesis of more complex molecules with desired biological activities (Hutchinson et al., 2001).

properties

IUPAC Name |

2-amino-5-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERVAQKRBPRDJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-cyclopropylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

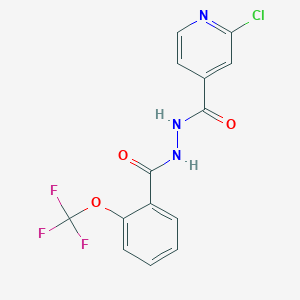

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one](/img/structure/B3042896.png)

![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3042897.png)

![2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-fluorophenyl)ethan-1-one](/img/structure/B3042900.png)

![N1-[3-(trifluoromethyl)phenyl]-2-{[5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3042901.png)

![O1-[(2,5-dichloro-3-pyridyl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3042903.png)

![2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042908.png)

![2-chloro-5-{5-(prop-2-ynylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3042909.png)

![1-(4-chlorophenyl)-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethan-1-one](/img/structure/B3042911.png)

![1-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)-3,3-dimethylbutan-2-one](/img/structure/B3042912.png)

![2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3042913.png)

![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)

![4-Chloro-6-((5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)thio)-2-(methylthio)pyrimidine](/img/structure/B3042916.png)

![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)